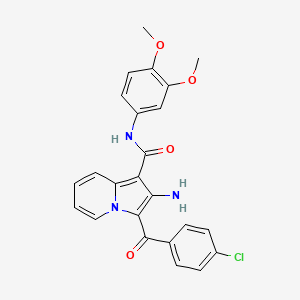
2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O4 and its molecular weight is 449.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on a review of relevant literature.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Indolizine core : A bicyclic structure that contributes to the compound's biological activity.
- Amino group : Enhances solubility and may influence receptor interactions.
- Chlorobenzoyl moiety : Potentially enhances binding affinity to target proteins.
- Dimethoxyphenyl group : May contribute to lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related indolizine derivative was found to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Apoptosis induction |
| MCF-7 (Breast) | 12.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18.7 | Inhibition of PI3K/Akt signaling pathway |
Allosteric Modulation
The compound has been investigated for its role as an allosteric enhancer of the A1 adenosine receptor. Studies suggest that modifications at the 4-position of similar compounds can significantly affect their ability to enhance receptor activity, indicating a structure-activity relationship that could be exploited for drug design .
The mechanisms through which This compound exerts its biological effects include:
- Receptor Binding : The compound's structural features allow it to bind effectively to specific receptors, enhancing or inhibiting their activity.
- Signal Transduction Pathways : It may modulate key pathways involved in cell proliferation and survival, particularly through interactions with G protein-coupled receptors (GPCRs).
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
-
Study on Antitumor Activity :
- In vitro studies demonstrated that the compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
- The mechanism was linked to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
-
Study on Allosteric Enhancement :
- Research showed that the compound enhanced the binding affinity of adenosine at the A1 receptor, leading to improved therapeutic outcomes in models of ischemia-reperfusion injury.
特性
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-18-11-10-16(13-19(18)32-2)27-24(30)20-17-5-3-4-12-28(17)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHHJWNVSZJCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














